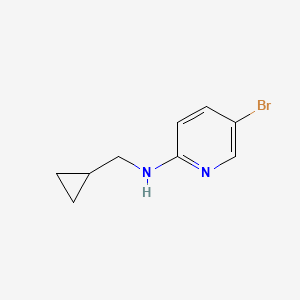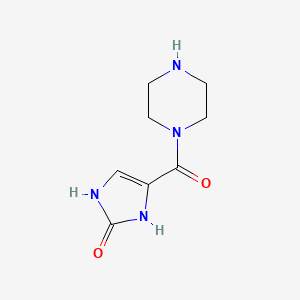
2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a triazole ring and a carboxylic acid group. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities . The presence of a 3-methylphenyl group suggests that this compound also contains a phenyl ring, which is a functional group that often contributes to the bioactivity of organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a triazole ring, a carboxylic acid group, and a 3-methylphenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, and the 3-methylphenyl group is a phenyl ring with a methyl group attached to the third carbon .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in the synthesis of more complex molecules. They can undergo reactions such as N-alkylation, N-arylation, and various types of cycloadditions . The carboxylic acid group can participate in reactions such as esterification and amide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of the triazole ring could contribute to its stability and solubility .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives have been recognized for their corrosion inhibition properties. A study by Lagrenée et al. (2002) discusses a new triazole derivative's efficiency as a corrosion inhibitor for mild steel in acidic media. Their findings highlight the high inhibition efficiencies achievable, suggesting the potential of 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid in similar applications (Lagrenée et al., 2002).
Antimicrobial and Antioxidant Properties
Triazole compounds synthesized with metals have shown significant biological activity. Sumrra et al. (2018) synthesized Schiff base compounds from triazole and evaluated their antimicrobial and antioxidant properties. The study revealed that these compounds possess considerable bioactivity, enhanced upon chelation with metals, indicating the potential for this compound derivatives in biologically active applications (Sumrra et al., 2018).
Catalysis
Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, showcasing the utility of triazole derivatives in preparing biologically active compounds and peptidomimetics. This study suggests the versatility of triazole compounds in synthesizing complex molecules, hinting at the catalytic and synthetic utility of this compound (Ferrini et al., 2015).
Supramolecular Chemistry
Research on 1,2,3-triazoles has expanded beyond click chemistry to explore their supramolecular interactions. Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1H-1,2,3-triazoles, including their use in anion recognition, catalysis, and photochemistry. This broad applicability suggests potential research avenues for this compound in developing novel materials and chemical sensors (Schulze & Schubert, 2014).
Wirkmechanismus
The mechanism of action of a compound like “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” would depend on its specific biological target. Triazoles are known to interact with a variety of biological targets, often through the formation of hydrogen bonds with amino acid residues in the active site of an enzyme .
Safety and Hazards
Zukünftige Richtungen
The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agrochemistry . Future research on “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” could explore its potential biological activities and develop efficient methods for its synthesis.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-11-6-9(12-13)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBUFPQZUPLZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)


![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)



![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)

